
(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides. These compounds are characterized by the presence of a sulfinamide functional group, which consists of a sulfur atom bonded to a nitrogen atom and an oxygen atom. The compound’s structure includes an (E)-configuration, indicating the specific geometric arrangement of its substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide typically involves the reaction of a sulfinyl chloride with an amine. The reaction conditions often include the use of a base to neutralize the hydrochloric acid byproduct and a solvent to dissolve the reactants. The reaction is usually carried out at low temperatures to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The compound can be reduced to form sulfides.
Substitution: The nitrogen atom in the sulfinamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides
Reduction: Sulfides
Substitution: Various substituted sulfinamides
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: May serve as a probe for studying enzyme mechanisms.
Medicine: Potential use in drug development due to its unique chemical properties.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide involves its interaction with molecular targets such as enzymes or receptors. The sulfinamide group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group.
Sulfides: Compounds with a sulfur atom bonded to two carbon atoms.
Sulfoxides: Compounds with a sulfinyl group bonded to two carbon atoms.
Uniqueness
(E)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide is unique due to its specific (E)-configuration and the presence of both a sulfinamide group and a butylidene substituent. This combination of features can impart distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C9H19NOS |
|---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
(NE)-2-methyl-N-(3-methylbutylidene)propane-2-sulfinamide |
InChI |
InChI=1S/C9H19NOS/c1-8(2)6-7-10-12(11)9(3,4)5/h7-8H,6H2,1-5H3/b10-7+ |
InChI Key |
SURNLDMUXHLWDG-JXMROGBWSA-N |
Isomeric SMILES |
CC(C)C/C=N/S(=O)C(C)(C)C |
Canonical SMILES |
CC(C)CC=NS(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


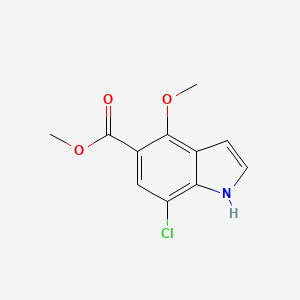
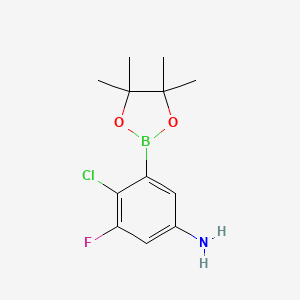

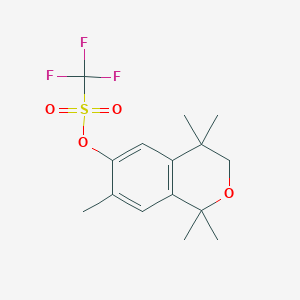
![Bis(dibenzo[b,d]thiophen-3-yl)amine](/img/structure/B13922036.png)
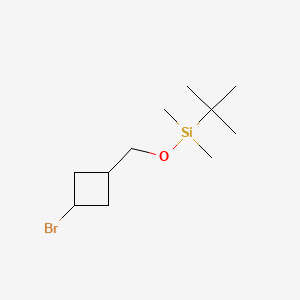
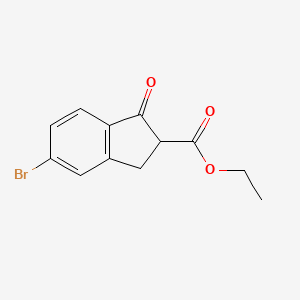

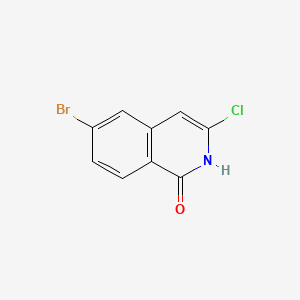

![7-Chlorothieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B13922086.png)
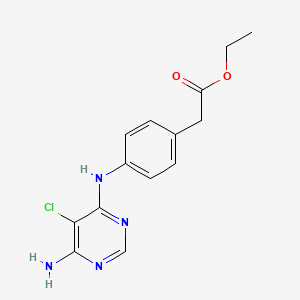

![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)
